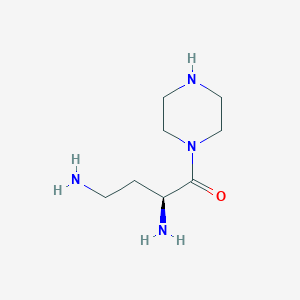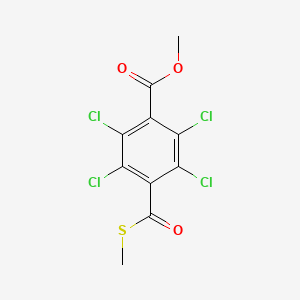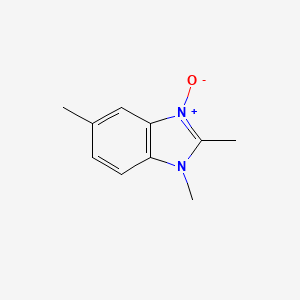
Gadolinium Zirconate (Gd2Zr2O3) Sputtering Targets
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium Zirconate (Gd2Zr2O3) is a compound that has garnered significant attention due to its unique properties and potential applications. It is a member of the rare-earth zirconate family and is known for its high thermal stability, radiation resistance, and chemical stability. These properties make it an ideal candidate for various high-temperature and high-radiation environments, such as thermal barrier coatings and nuclear waste immobilization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gadolinium Zirconate can be synthesized through various methods, including solid-state reactions and mechanical activation. One common method involves the solid-state reaction of gadolinium oxide (Gd2O3) and zirconium oxide (ZrO2). The mechanical activation of a stoichiometric mixture of these oxides is performed in a centrifugal planetary mill, followed by calcination at high temperatures (1100-1200°C) for several hours .
Industrial Production Methods: In industrial settings, the production of Gadolinium Zirconate often involves similar solid-state synthesis techniques. The process typically includes the mechanical activation of the oxide mixture, followed by calcination to achieve the desired crystalline structure. Advanced techniques such as suspension plasma spray (SPS) can also be used to produce multi-layered thermal barrier coatings containing Gadolinium Zirconate .
Analyse Chemischer Reaktionen
Types of Reactions: Gadolinium Zirconate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s high thermal stability and chemical resistance.
Common Reagents and Conditions: Common reagents used in reactions involving Gadolinium Zirconate include oxygen, hydrogen, and various reducing agents. The reactions typically occur at elevated temperatures, often exceeding 1000°C, to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from reactions involving Gadolinium Zirconate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of gadolinium oxide and zirconium oxide, while reduction reactions may produce metallic gadolinium and zirconium .
Wissenschaftliche Forschungsanwendungen
Gadolinium Zirconate has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst and in the fabrication of sensors and ionic conductors. In biology and medicine, Gadolinium Zirconate is explored for its potential use in imaging and therapeutic applications. Industrially, it is utilized in the production of thermal barrier coatings and as a host matrix for radioactive waste immobilization .
Wirkmechanismus
The mechanism by which Gadolinium Zirconate exerts its effects is primarily related to its crystal structure and physicochemical properties. The compound’s high thermal stability and radiation resistance are attributed to its unique pyrochlore structure, which allows it to withstand extreme conditions. The molecular targets and pathways involved in its action include the stabilization of high-temperature phases and the immobilization of radioactive elements .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Gadolinium Zirconate include other rare-earth zirconates such as Yttria-Stabilized Zirconia (YSZ) and Cerium Zirconate. These compounds share some properties with Gadolinium Zirconate but differ in their specific applications and performance characteristics .
Uniqueness: Gadolinium Zirconate stands out due to its superior thermal stability, lower thermal conductivity, and higher radiation resistance compared to other similar compounds. These properties make it particularly suitable for applications in extreme environments, such as thermal barrier coatings for turbine engines and nuclear waste immobilization .
Eigenschaften
Molekularformel |
B5Mo2 |
|---|---|
Molekulargewicht |
246.0 g/mol |
InChI |
InChI=1S/B3.B2.2Mo/c1-3-2;1-2;; |
InChI-Schlüssel |
BUQGVTLOSYRSGT-UHFFFAOYSA-N |
Kanonische SMILES |
[B]=[B].[B]=BB=[Mo].[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H-Pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B13822766.png)
![2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol](/img/structure/B13822768.png)
![N-(2-fluorophenyl)-2-[(5Z)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B13822776.png)
![4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile](/img/structure/B13822777.png)


![1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea](/img/structure/B13822787.png)

![(1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13822796.png)



![(5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13822821.png)
